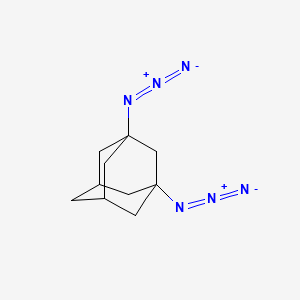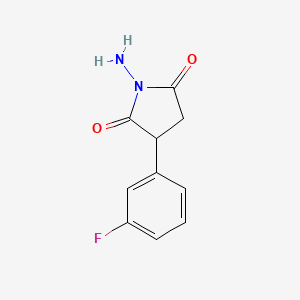
Lymecycline, Antibiotic for Culture Media Use Only
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Lymecycline is a broad-spectrum second-generation tetracycline antibiotic. It is primarily used for the treatment of acne and other susceptible bacterial infections. This compound is particularly valued in scientific research for its effectiveness in preventing bacterial contamination in culture media .
Preparation Methods
Synthetic Routes and Reaction Conditions: Lymecycline is synthesized through a series of chemical reactions starting from tetracycline. The process involves the modification of tetracycline’s structure to enhance its solubility and absorption. The key steps include the formation of a methylene bridge and the addition of an amino acid side chain .
Industrial Production Methods: Industrial production of lymecycline involves large-scale chemical synthesis under controlled conditions. The process ensures high purity and consistency of the final product. The production is typically carried out in specialized facilities equipped with advanced technology to maintain the quality and safety of the antibiotic .
Chemical Reactions Analysis
Types of Reactions: Lymecycline undergoes various chemical reactions, including:
Oxidation: Lymecycline can be oxidized under specific conditions, leading to the formation of different oxidation products.
Reduction: Reduction reactions can modify the functional groups in lymecycline, altering its chemical properties.
Substitution: Lymecycline can participate in substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions:
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, alkylating agents.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of hydroxylated derivatives, while reduction can produce deoxygenated compounds .
Scientific Research Applications
Lymecycline is widely used in scientific research due to its broad-spectrum antibacterial properties. Some of its key applications include:
Chemistry: Used as a reagent in various chemical reactions to study its reactivity and interaction with other compounds.
Biology: Essential in cell culture media to prevent bacterial contamination, ensuring the integrity of biological experiments.
Medicine: Investigated for its potential in treating various bacterial infections beyond acne, including respiratory and urinary tract infections.
Industry: Utilized in the production of sterile culture media for pharmaceutical and biotechnological applications
Mechanism of Action
Lymecycline exerts its antibacterial effects by binding to the 30S ribosomal subunit of bacteria. This binding prevents amino-acyl tRNA from attaching to the A site of the ribosome, thereby inhibiting the elongation of polypeptide chains. As a result, bacterial protein synthesis is halted, leading to a bacteriostatic effect .
Comparison with Similar Compounds
- Minocycline
- Oxytetracycline
- Doxycycline
Comparison: Lymecycline is unique among tetracyclines due to its enhanced solubility and absorption. Unlike tetracycline hydrochloride, lymecycline is soluble at all physiological pH values, making it more effective in various biological environments. Additionally, its absorption via active transport across the intestinal wall allows for lower dosages compared to other tetracyclines .
Lymecycline’s broad-spectrum activity, combined with its favorable pharmacokinetic properties, makes it a valuable antibiotic for both clinical and research applications.
Properties
Molecular Formula |
C29H38N4O10 |
|---|---|
Molecular Weight |
602.6 g/mol |
IUPAC Name |
6-[[[(4S,4aS,5aS,6S,12aR)-4-(dimethylamino)-1,6,10,11,12a-pentahydroxy-6-methyl-3,12-dioxo-4,4a,5,5a-tetrahydrotetracene-2-carbonyl]amino]methylamino]-2-aminohexanoic acid |
InChI |
InChI=1S/C29H38N4O10/c1-28(42)13-7-6-9-17(34)18(13)22(35)19-14(28)11-15-21(33(2)3)23(36)20(25(38)29(15,43)24(19)37)26(39)32-12-31-10-5-4-8-16(30)27(40)41/h6-7,9,14-16,21,31,34-35,38,42-43H,4-5,8,10-12,30H2,1-3H3,(H,32,39)(H,40,41)/t14-,15-,16?,21-,28+,29-/m0/s1 |
InChI Key |
PZTCVADFMACKLU-UNKJSYSHSA-N |
Isomeric SMILES |
C[C@@]1([C@H]2C[C@H]3[C@@H](C(=O)C(=C([C@]3(C(=O)C2=C(C4=C1C=CC=C4O)O)O)O)C(=O)NCNCCCCC(C(=O)O)N)N(C)C)O |
Canonical SMILES |
CC1(C2CC3C(C(=O)C(=C(C3(C(=O)C2=C(C4=C1C=CC=C4O)O)O)O)C(=O)NCNCCCCC(C(=O)O)N)N(C)C)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(3r,4s,5r)-5-[(1r)-1-Carboxy-2,2-Difluoro-1-(Phosphonooxy)ethoxy]-4-Hydroxy-3-(Phosphonooxy)cyclohex-1-Ene-1-Carboxylic Acid](/img/structure/B13406767.png)
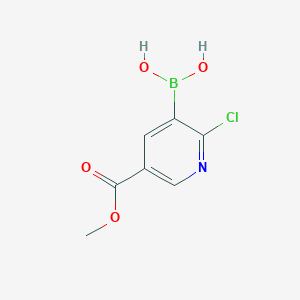
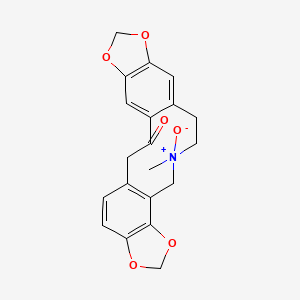
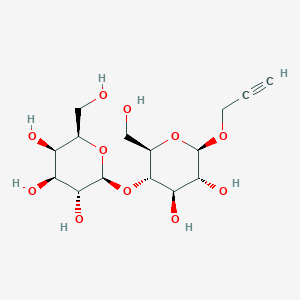
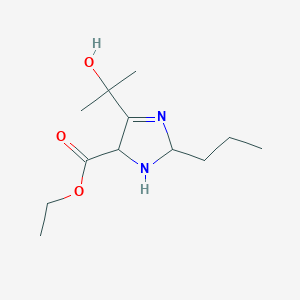
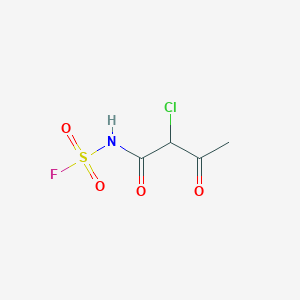

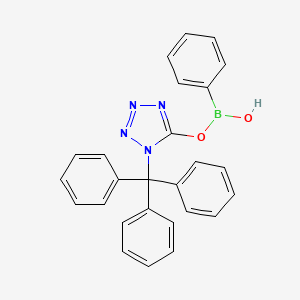
![5-[7-Trifluoromethyl-5-(4-trifluoromethyl-phenyl)-pyrazolo[1,5-a]pyrimidin-3-ylethynyl]-pyridine-3-sulfonic acid](/img/structure/B13406824.png)

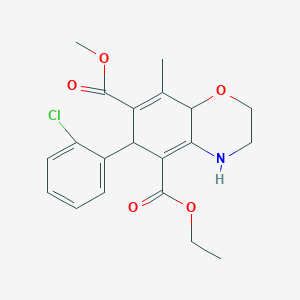
![2-Methyl-5-[2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)ethenyl]pyridine](/img/structure/B13406838.png)
